molecular formula C16H16Cl2N2O B11502216 2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide

2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11502216
M. Wt: 323.2 g/mol
InChI Key: RJLCAIRATLZWIX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms, two dimethylphenyl groups, and a dimethylpyridine carboxamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 2,5-dichloropyridine with 2,5-dimethylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and carboxamide functional groups. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C16H16Cl2N2O

Molecular Weight

323.2 g/mol

IUPAC Name

2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C16H16Cl2N2O/c1-8-5-6-9(2)12(7-8)20-16(21)13-10(3)14(17)11(4)19-15(13)18/h5-7H,1-4H3,(H,20,21)

InChI Key

RJLCAIRATLZWIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=C(N=C2Cl)C)Cl)C

Origin of Product

United States

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